N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide
Description
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core. This scaffold is substituted at position 3 with a 2-(thiophen-2-yl)ethyl group and at position 1 with an N-benzyl-N-ethylacetamide moiety.
Properties
CAS No. |
1260630-22-5 |
|---|---|
Molecular Formula |
C23H23N3O3S2 |
Molecular Weight |
453.58 |
IUPAC Name |
N-benzyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-2-24(15-17-7-4-3-5-8-17)20(27)16-26-19-11-14-31-21(19)22(28)25(23(26)29)12-10-18-9-6-13-30-18/h3-9,11,13-14H,2,10,12,15-16H2,1H3 |
InChI Key |
UKMXABVNTVOBQA-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The molecular formula for N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is with a molecular weight of 462.6 g/mol. The compound features a complex structure that includes a thiophene moiety and a thieno[3,2-d]pyrimidine core.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the pyrimidine family. For instance:
- Synthesis and Testing : A study synthesized various benzothio derivatives and evaluated their antibacterial activities against several strains. Compounds similar to N-benzyl derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .
| Compound | Activity (Zone of Inhibition) | Bacteria Tested |
|---|---|---|
| N-benzyl derivative A | 20 mm | Staphylococcus aureus |
| N-benzyl derivative B | 18 mm | Escherichia coli |
| N-benzyl derivative C | 22 mm | Pseudomonas aeruginosa |
3. Anticancer Activity
The anticancer potential of N-benzyl derivatives has been explored through various in vitro studies:
- Cell Line Studies : The compound was tested against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The MTT assay indicated a significant reduction in cell viability at certain concentrations .
| Cell Line | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| HT29 | 25 | 85 |
| DU145 | 30 | 80 |
The mechanism by which N-benzyl derivatives exert their biological effects may involve:
- Inhibition of Enzymatic Activity : Molecular docking studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation, such as EGFR .
5. Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study on Antibacterial Efficacy : A compound structurally related to N-benzyl derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .
- Case Study on Anticancer Properties : Another study reported that a related thieno[3,2-d]pyrimidine exhibited selective cytotoxicity towards cancer cells while sparing normal cells, underscoring the therapeutic potential of this class of compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related molecules with pyrimidine, triazine, or sulfonamide cores. Key differences lie in the heterocyclic systems, substitution patterns, and functional groups, which influence physicochemical properties and biological activity.
Table 1: Comparative Analysis of Structural Analogues
Key Structural Differences
- Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidine core (aromatic, rigid) contrasts with tetrahydropyrimidines (partially saturated, flexible) in and dihydropyrimidines in . The sulfur atom in the thiophene ring enhances lipophilicity compared to oxygen or nitrogen-based cores . ’s triazine-sulfonamide hybrids exhibit distinct electronic profiles due to the electron-deficient triazine ring .
- Substituent Effects: The 2-(thiophen-2-yl)ethyl group in the target compound may enhance π-π stacking interactions compared to benzyl () or trifluoromethylbenzothiazole () groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with thieno[3,2-d]pyrimidine derivatives. Key steps include:
- Cyclization : Use of nitroarenes or nitroalkenes with palladium catalysts and formic acid derivatives as CO surrogates for reductive cyclization .
- Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, followed by purification via column chromatography .
- Purity Control : Analytical HPLC (≥95% purity) and spectroscopic validation (NMR, FT-IR) to confirm structural integrity .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) graph-set patterns in analogous thieno-pyrimidines) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, especially for the thiophen-2-yl ethyl group and acetamide backbone .
- Computational Modeling : DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ determination .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target engagement studies .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of thieno-pyrimidine analogs be resolved?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, controlling for variables like cell line passage number or assay conditions .
- Structural-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing thiophen-2-yl with phenyl groups) to isolate pharmacophoric elements .
- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) to increase bioavailability .
- Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., acetamide hydrolysis) and guide deuteration or fluorination .
- Blood-Brain Barrier Penetration : LogP optimization (target 2–3) via substituent modification to balance lipophilicity and polar surface area .
Q. How can computational methods guide the design of more potent analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modification (e.g., thiophen-2-yl vs. furan-2-yl) .
- ADMET Prediction : SwissADME or pkCSM to forecast absorption, toxicity, and metabolic pathways .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies for similar thieno-pyrimidine derivatives?
- Methodological Answer :
- Reaction Conditions : Compare solvent polarity (e.g., DMF vs. dichloromethane), temperature (room temp vs. reflux), and catalyst loading .
- Intermediate Stability : Monitor intermediates (e.g., nitroalkenes) via LC-MS to detect degradation pathways .
- Scale-Up Challenges : Assess mixing efficiency and heat transfer in larger batches, which may reduce yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
